(Z)-2-(4-chlorobenzylidene)-6-methoxybenzofuran-3(2H)-one
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been discussed in literature . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis and green chemistry have been employed to improve their selectivity, purity, product yield and pharmacokinetic activity . An efficient, concise, and green sonochemical synthesis of benzylidene derivatives of enolizable carbonyls has been described .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using density functional theory calculations . The atomic charges, molecular electrostatic potential, frontier molecular orbital energies and nonlinear optical properties have been investigated .Chemical Reactions Analysis
Thiazolidine motifs, which are similar to the compound , behave as a bridge between organic synthesis and medicinal chemistry and compel researchers to explore new drug candidates . They are used as vehicles in the synthesis of valuable organic combinations .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques . The molecular structure, atomic charges, molecular electrostatic potential, frontier molecular orbital energies and nonlinear optical properties have been investigated .Scientific Research Applications
Crystal Structure and Theoretical Investigations
- Crystal Structure and Computational Studies : The compound (Z)-5-(4-chlorobenzylidene)-3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one, a related derivative, was characterized using X-ray diffraction and NMR spectra, providing insights into its geometric structure and intra/intermolecular contacts. This study is crucial for understanding the structural properties of similar compounds (Khelloul et al., 2016).
Synthesis and Polymerization
- Synthesis and Copolymerization of Benzoxazine Monomers : Research on fully bio-based benzoxazine monomers, including a derivative with a benzofuran structure, explored their synthesis and copolymerization properties. These findings are significant for the development of new materials with enhanced thermal properties (Wang et al., 2012).
Application in Total Synthesis
- Total Synthesis of Metabolites : A study demonstrated the use of 2-aroylbenzofurans, similar to the compound of interest, in the total synthesis of a metabolite isolated from a tropical plant. This methodology highlights the potential of such compounds in synthesizing biologically active substances (Correa et al., 2008).
Biological Activity and Interactions
- Antiestrogen-Binding Sites and Cell Proliferation : Research on derivatives of 2-(p-chlorobenzyl)-6-methoxybenzofurans explored their binding to antiestrogen-binding sites and their effects on cell proliferation. These studies are crucial for understanding the potential therapeutic applications of such compounds (Teo et al., 1992).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for the study of similar compounds involve developing multifunctional drugs and improving their activity . These compounds have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of these derivatives using various agents is discussed with respect to yield, purity, selectivity and pharmacokinetic activity .
Properties
IUPAC Name |
(2Z)-2-[(4-chlorophenyl)methylidene]-6-methoxy-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO3/c1-19-12-6-7-13-14(9-12)20-15(16(13)18)8-10-2-4-11(17)5-3-10/h2-9H,1H3/b15-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGPEPCJDXBXEM-NVNXTCNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)Cl)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)Cl)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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